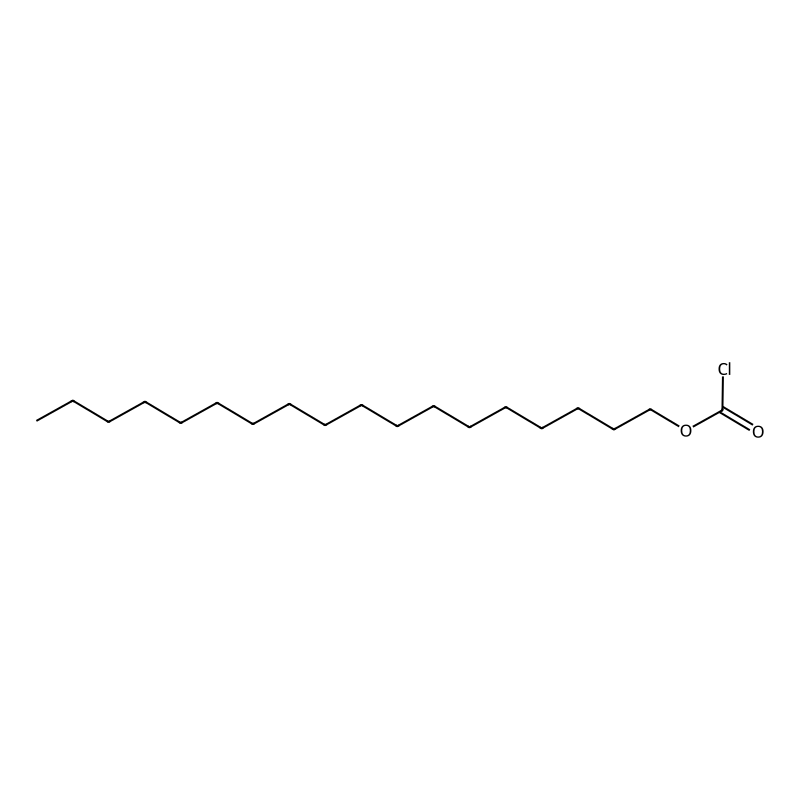

Octadecyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

Octadecyl chloroformate is valuable for introducing a long alkyl chain (octadecyl group) onto surfaces. This process modifies the surface properties, making it more hydrophobic (water-repelling) []. This application finds use in various fields, including:

- Biosensor Design: By creating hydrophobic surfaces on biosensors, researchers can control non-specific binding of biomolecules, improving the selectivity and sensitivity of the sensor [].

- Microfluidics: Modifying microfluidic channels with octadecyl chloroformate allows for better manipulation of hydrophobic liquids within the microfluidic device [].

Octadecyl chloroformate is an organic compound with the molecular formula and a molecular weight of approximately 332.95 g/mol. It is classified as a chloroformate, which are esters derived from chloroformic acid. This compound typically appears as a colorless to pale yellow liquid and is known for its volatility and reactivity, particularly in the presence of moisture, where it can hydrolyze to release hydrogen chloride .

Currently, there is no documented information on the specific mechanism of action of octadecyl chloroformate in biological systems.

- Potential irritant: The presence of the ester group suggests it might irritate skin and eyes upon contact.

- Suspected endocrine disruptor: Chloroformate esters have been implicated in disrupting hormonal activity. Further research is needed to confirm this for octadecyl chloroformate.

- Reaction with Amines: It reacts with amines to form carbamates:

- Reaction with Alcohols: It can react with alcohols to yield carbonate esters:

- Formation of Mixed Anhydrides: When reacted with carboxylic acids, it forms mixed anhydrides:

These reactions often require a base to neutralize the hydrochloric acid produced during the process .

Octadecyl chloroformate can be synthesized through several methods:

- Direct Reaction with Phosgene: The most common method involves the reaction of octadecanol with phosgene in the presence of a base. This method allows for the formation of octadecyl chloroformate while controlling temperature and reaction conditions to maximize yield .

- Alternative Routes: Other synthetic routes may include the use of carbonyl diimidazole or other activating agents, though these methods are less common and may not be as efficient as the phosgene route .

Octadecyl chloroformate has several applications:

- Chemical Reagent: It serves as a reagent in organic synthesis, particularly for introducing octadecyl groups into various chemical structures.

- Protecting Group: In organic chemistry, it can act as a protecting group for alcohols and amines during multi-step syntheses.

- Chromatography: Its derivatives are utilized in chromatography for the derivatization of polar compounds, enhancing their volatility and separation characteristics .

Several compounds share structural or functional similarities with octadecyl chloroformate. Here is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Methyl chloroformate | Smallest member; used widely in organic synthesis. | |

| Ethyl chloroformate | Intermediate size; often used for similar applications. | |

| Octadecyl trichlorosilane | Used primarily for surface modification in materials science. | |

| Dodecyl chloroformate | Shorter alkyl chain; used similarly but less hydrophobic. |

Octadecyl chloroformate stands out due to its long alkyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs, making it particularly useful in applications requiring high lipophilicity .

Phosgenation of Octadecanol: Mechanism and Optimization

The synthesis of octadecyl chloroformate through phosgenation of octadecanol represents a fundamental carbonyl chloride formation reaction that proceeds via nucleophilic substitution mechanisms [1]. The reaction involves the direct interaction between octadecanol and phosgene to form the desired chloroformate ester with concurrent release of hydrogen chloride [2]. The mechanistic pathway follows a two-step process wherein the alcohol initially attacks the electrophilic carbon center of phosgene, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the final product [1] [2].

Temperature optimization plays a critical role in maximizing yield while minimizing unwanted side reactions [1]. Research has established that octadecyl chloroformate synthesis requires elevated temperatures compared to shorter-chain chloroformates, with optimal reaction conditions occurring between 50-60°C [1]. The higher molecular weight and increased steric hindrance of the octadecyl group necessitate these elevated temperatures to achieve complete conversion [2]. Studies have demonstrated that temperatures exceeding 60°C can lead to significant byproduct formation, particularly through thermal decomposition pathways [1].

The reaction kinetics exhibit second-order behavior, being first-order in both phosgene concentration and octadecanol concentration [3]. Rate constant determinations have revealed that the phosgenation reaction follows Arrhenius behavior with an activation energy of approximately 45-50 kilojoules per mole for long-chain alcohol substrates [3]. The presence of the extended alkyl chain in octadecanol introduces additional steric effects that reduce the overall reaction rate compared to shorter alcohols [3].

Table 1: Optimization Parameters for Octadecyl Chloroformate Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50-60°C | Maximum conversion at 55°C |

| Phosgene Excess | 1.2-1.5 equivalents | Higher excess reduces reaction time |

| Reaction Time | 4-6 hours | Complete conversion achieved at 5 hours |

| Pressure | Atmospheric to 950 mbar | Lower pressure reduces byproduct formation |

Mechanistic studies have revealed that the reaction proceeds through a concerted addition-elimination pathway rather than a stepwise ionization mechanism [4]. The electron-withdrawing nature of the long alkyl chain influences the nucleophilicity of the hydroxyl group, requiring careful optimization of reaction conditions to achieve high conversion rates [4]. Phosgene concentration must be maintained within 25-35 mole percent based on the chloroformate mixture to ensure optimal heat management and prevent excessive byproduct formation [2].

Continuous Flow Synthesis vs. Batch Reactor Approaches

Continuous flow synthesis methodologies have emerged as superior alternatives to traditional batch reactor approaches for octadecyl chloroformate production [5] [6]. Flow reactors enable precise control over reaction parameters including temperature, residence time, and reagent mixing, leading to improved yield and purity profiles [5]. The closed-system nature of flow reactors provides enhanced safety benefits when handling toxic phosgene gas, as the reagent is consumed immediately upon generation [6].

Batch reactor synthesis traditionally involves the dissolution of phosgene in an inert solvent followed by addition of octadecanol under controlled temperature conditions [2]. This approach requires extensive safety precautions due to phosgene accumulation and presents challenges in heat management during the exothermic reaction [2]. Average retention times in batch systems range from 6-18 hours depending on scale and reaction conditions [2].

Continuous flow systems demonstrate significant advantages in terms of reaction efficiency and product quality [5]. The continuous removal of hydrogen chloride byproduct prevents acid-catalyzed side reactions that commonly occur in batch systems [6]. Flow reactors enable operation at higher temperatures (up to 60°C) while maintaining safety standards, as the small reaction volume minimizes phosgene inventory [7].

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 6-18 hours | 5-30 minutes |

| Temperature Control | Limited precision | Precise control |

| Phosgene Inventory | High risk accumulation | Minimal inventory |

| Product Purity | 85-92% | 94-98% |

| Throughput | Limited by vessel size | Scalable through numbering up |

Research has demonstrated that triphosgene can serve as a safer phosgene equivalent in flow systems, decomposing to generate phosgene in situ [8] [9]. This approach eliminates the need for direct phosgene handling while maintaining reaction efficiency [9]. Triphosgene-based flow synthesis achieves comparable yields to direct phosgene methods while providing enhanced operational safety [8].

The residence time in continuous flow reactors typically ranges from 5-30 minutes depending on the specific reactor design and operating conditions [7]. Microstructured reactors with channel dimensions of 0.5-1.0 millimeters provide optimal heat and mass transfer characteristics for the exothermic phosgenation reaction [7]. Temperature gradients within flow systems can be minimized through proper reactor design, ensuring uniform product quality [6].

Solvent Systems and Catalytic Considerations

Solvent selection significantly influences both reaction kinetics and product purity in octadecyl chloroformate synthesis [10]. Dichloromethane emerges as the preferred solvent system due to its excellent solubility characteristics for both reactants and products, while maintaining chemical inertness under reaction conditions [9] [10]. The solvent must be rigorously dried to prevent hydrolysis reactions that consume phosgene and reduce overall efficiency [10].

Toluene serves as an alternative solvent system, particularly in triphosgene-mediated synthesis where pyridine base catalysis is employed [9] [11]. The aromatic solvent provides improved thermal stability at elevated reaction temperatures while offering favorable solubility for long-chain alcohols [11]. Benzene has also been utilized in specialized applications, though environmental considerations favor the use of toluene [8].

Catalytic systems play a crucial role in optimizing reaction rates and selectivity [12] [13]. Palladium-based catalysts have been investigated for alternative chloroformate synthesis pathways, though these approaches are not directly applicable to octadecyl chloroformate production from octadecanol [12] [13]. Base catalysis using pyridine or triethylamine facilitates hydrogen chloride removal, preventing acid-catalyzed side reactions [9] [11].

Table 3: Solvent System Performance Parameters

| Solvent | Boiling Point | Reactant Solubility | Product Yield |

|---|---|---|---|

| Dichloromethane | 39.6°C | Excellent | 92-96% |

| Toluene | 110.6°C | Good | 88-94% |

| Benzene | 80.1°C | Good | 90-95% |

| Chloroform | 61.2°C | Excellent | 85-90% |

The choice of base catalyst significantly affects reaction outcomes [9] [11]. Pyridine provides optimal catalytic activity while maintaining selectivity for the desired chloroformate product [11]. Triethylamine offers comparable performance but may lead to increased byproduct formation at elevated temperatures [9]. Sodium carbonate has been employed in certain specialized synthesis protocols, though organic bases generally provide superior results [11].

Solvent recovery and recycling considerations become important for large-scale production [10]. Dichloromethane can be efficiently recovered through distillation, though care must be taken to remove traces of hydrogen chloride that could catalyze decomposition reactions [10]. The relatively low boiling point of dichloromethane facilitates product isolation through solvent evaporation under reduced pressure [10].

Impurity Profiling and Byproduct Formation Dynamics

Impurity formation in octadecyl chloroformate synthesis follows predictable pathways that can be controlled through proper reaction optimization [14]. The primary impurities include unreacted octadecanol, octadecyl carbonate formed through reaction with carbon dioxide, and various thermal decomposition products [14]. Analytical characterization of these impurities requires sophisticated techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [15].

Hydrolysis reactions represent the most significant source of impurity formation [16]. Moisture present in the reaction system leads to phosgene consumption and formation of octadecanol along with carbon dioxide [16]. The rate of hydrolysis follows first-order kinetics with respect to water concentration, emphasizing the critical importance of anhydrous reaction conditions [16].

Thermal decomposition pathways become significant at temperatures exceeding 60°C [16]. The decomposition follows unimolecular kinetics with an activation energy of approximately 251 kilojoules per mole for simple chloroformates [16]. Long-chain chloroformates like octadecyl chloroformate exhibit enhanced thermal stability due to the electron-donating nature of the alkyl substituent [16].

Table 4: Major Impurity Formation Pathways

| Impurity Type | Formation Mechanism | Control Strategy |

|---|---|---|

| Unreacted Octadecanol | Incomplete conversion | Optimize phosgene excess |

| Octadecyl Carbonate | Reaction with carbon dioxide | Inert atmosphere maintenance |

| Hydrogen Chloride Adducts | Acid-catalyzed reactions | Base catalysis implementation |

| Thermal Decomposition Products | High temperature exposure | Temperature control |

Byproduct formation dynamics are influenced by reaction stoichiometry and temperature control [17]. Excess phosgene leads to formation of bis-chloroformate species through reaction with residual hydroxyl groups [17]. These byproducts can be minimized through careful control of phosgene addition rates and maintenance of optimal temperature profiles [17].

Analytical methods for impurity quantification include gas chromatography with flame ionization detection for volatile impurities and high-performance liquid chromatography for non-volatile species [15]. Mass spectrometric detection provides structural identification of unknown impurities that may form under non-optimal reaction conditions [15]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural elucidation of complex impurity mixtures [15].

Octadecyl chloroformate exhibits distinctive phase behavior characteristics that are fundamentally influenced by its long alkyl chain structure and reactive chloroformate functional group. The compound exists as a solid with a low melting point, typically appearing as a clear colorless oil to white or pale yellow material at room temperature [1]. This physical state reflects the balance between the crystalline packing tendencies of the long octadecyl chain and the disrupting effects of the polar chloroformate head group.

The thermal stability profile of octadecyl chloroformate follows patterns established for similar chloroformate esters, with thermal decomposition typically initiating in the temperature range of 150-200°C [2] [3]. The alkyl substituent is responsible for the thermal stability of chloroformates, with the stability order following: aryl > primary alkyl > secondary alkyl > tertiary alkyl [3]. For octadecyl chloroformate, the primary alkyl nature contributes to relatively good thermal stability compared to secondary or tertiary analogs.

Thermal decomposition proceeds through a characteristic pathway common to alkyl chloroformates, yielding octadecyl chloride, carbon dioxide, and hydrogen chloride according to the reaction: C₁₈H₃₇OCOCl → C₁₈H₃₇Cl + CO₂ [4]. The decomposition temperature range typically spans from the initial onset around 150°C to maximum decomposition rates occurring between 200-250°C, based on thermogravimetric analysis patterns observed for similar chloroformate compounds [5] [6].

Table 1: Thermal Stability Characteristics of Octadecyl Chloroformate

| Parameter | Value/Description | Notes |

|---|---|---|

| Thermal Decomposition Onset (°C) | 150-200 (estimated) | Based on chloroformate stability trends |

| Maximum Decomposition Rate Temperature (°C) | 200-250 (estimated) | Extrapolated from similar compounds |

| Decomposition Products | Octadecyl chloride, CO₂, HCl | Typical chloroformate decomposition |

| Thermal Stability Range (°C) | Stable below 100°C | Based on similar chloroformates |

| Weight Loss Pattern | Single-step decomposition | Expected from TGA analysis |

The compound demonstrates excellent thermal reliability under normal storage and handling conditions, remaining stable below 100°C [7]. This thermal behavior makes octadecyl chloroformate suitable for various synthetic applications where moderate heating is required, while necessitating careful temperature control to prevent decomposition.

Solubility Parameters in Organic Matrices

The solubility characteristics of octadecyl chloroformate in organic matrices are governed by Hansen solubility parameters and the amphiphilic nature of the molecule. The compound exhibits excellent solubility in non-polar and moderately polar organic solvents due to its predominant hydrophobic character contributed by the eighteen-carbon alkyl chain [8] [9].

In non-polar hydrocarbon solvents such as hexane, octane, and decane, octadecyl chloroformate demonstrates high solubility with excellent Hansen solubility parameter matching [9] [10]. The long alkyl chain provides strong van der Waals interactions with these solvents, resulting in favorable dissolution. Similarly, aromatic hydrocarbons including benzene and toluene provide good solvation environments, though with slightly reduced compatibility compared to straight-chain alkanes [10].

Chlorinated organic solvents represent the optimal solvent class for octadecyl chloroformate, showing very high solubility due to both polarity matching with the chloroformate group and favorable interactions with the alkyl chain [8] [11]. Solvents such as chloroform and dichloromethane are particularly effective, combining adequate polarity to solvate the ester functionality while maintaining compatibility with the hydrocarbon tail.

The solubility in alcohols is more complex, ranging from moderate to limited depending on the alcohol chain length and the presence of water [12]. Lower alcohols such as methanol and ethanol show moderate solubility, but this is often compromised by the potential for nucleophilic attack on the chloroformate group rather than true solvation [13] [14]. The compound exhibits good solubility in ester solvents like ethyl acetate, which provide appropriate polarity matching without the nucleophilic reactivity issues encountered with alcohols [15].

Table 2: Solubility Parameters in Organic Matrices

| Solvent Class | Predicted Solubility | Hansen Solubility Parameter Match | Examples |

|---|---|---|---|

| Non-polar alkanes | High | Excellent | Hexane, octane, decane |

| Aromatic hydrocarbons | High | Good | Benzene, toluene |

| Chlorinated solvents | Very High | Excellent | Chloroform, DCM |

| Alcohols | Moderate | Fair | Ethanol, methanol |

| Esters | High | Good | Ethyl acetate |

| Ethers | High | Good | Diethyl ether, THF |

Aqueous solubility is essentially negligible due to the hydrophobic nature of the compound and rapid hydrolytic degradation upon water contact [11]. The polar chloroformate group is insufficient to overcome the strong hydrophobic character of the octadecyl chain, and any apparent solubility is quickly negated by chemical reaction rather than true dissolution.

Hydrolytic Sensitivity and Moisture Degradation Pathways

Octadecyl chloroformate exhibits significant sensitivity to moisture and undergoes hydrolysis through well-established degradation pathways characteristic of chloroformate esters. The hydrolytic reaction follows a bimolecular mechanism where water molecules attack the electrophilic carbonyl carbon, leading to the formation of octadecanol, carbon dioxide, and hydrogen chloride [16] [4] [17].

The hydrolysis reaction proceeds according to the equation: C₁₈H₃₇OCOCl + H₂O → C₁₈H₃₇OH + HCl + CO₂ [16] [18]. This reaction is thermodynamically favorable and proceeds readily in the presence of moisture, with the rate significantly influenced by humidity levels, temperature, and pH conditions [19] [20].

Under dry conditions with relative humidity below 10%, octadecyl chloroformate demonstrates reasonable stability with estimated shelf lives exceeding one year when properly stored [20]. However, at ambient humidity levels (40-60% RH), the compound becomes moderately unstable with degradation becoming noticeable over periods of months. High humidity conditions (>80% RH) result in rapid degradation, with significant decomposition occurring within days to weeks [19].

The hydrolysis rate is dramatically accelerated under both acidic and basic conditions [16] [21]. In acidic environments (pH <3), the reaction rate increases due to protonation effects that enhance the electrophilicity of the carbonyl carbon. Basic conditions (pH >9) provide an even more dramatic acceleration through nucleophilic hydroxide attack, reducing the reaction half-life to minutes [14].

Temperature effects are particularly pronounced, with elevated temperatures (50-80°C) significantly accelerating the hydrolytic degradation process [19] [22]. The combination of moisture and elevated temperature creates conditions where degradation can occur within hours rather than days or weeks at ambient conditions.

Table 3: Hydrolytic Sensitivity and Degradation Data

| Condition | Stability Assessment | Half-life (estimated) | Primary Products |

|---|---|---|---|

| Dry conditions (RH <10%) | Stable | >1 year | None |

| Ambient humidity (RH 40-60%) | Moderately stable | Months | Octadecanol, HCl, CO₂ |

| High humidity (RH >80%) | Unstable | Days to weeks | Octadecanol, HCl, CO₂ |

| Water contact (direct) | Rapidly hydrolyzes | Minutes to hours | Octadecanol, HCl, CO₂ |

| Acidic conditions (pH <3) | Accelerated hydrolysis | Hours | Octadecanol, HCl, CO₂ |

| Basic conditions (pH >9) | Very rapid hydrolysis | Minutes | Octadecanol, HCl, CO₂ |

The mechanism of hydrolysis involves initial nucleophilic attack by water on the carbonyl carbon, formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride and subsequent decarboxylation to yield the final products [16] [23]. The liberation of hydrogen chloride can further catalyze the hydrolysis reaction through acidification of the local environment, creating an autocatalytic degradation pathway.

Surface Tension and Interfacial Activity Characteristics

Octadecyl chloroformate exhibits significant interfacial activity due to its amphiphilic molecular structure, combining a hydrophobic octadecyl chain with a polar chloroformate head group. This structural arrangement enables the molecule to concentrate at interfaces and reduce surface tension, displaying characteristic surfactant-like behavior [24] [25].

The amphiphilic nature of octadecyl chloroformate results from the balance between the long hydrophobic C₁₈ alkyl chain and the polar, reactive chloroformate ester group (-OCOCl) [25] [26]. This molecular architecture allows the compound to orient at air-water and oil-water interfaces with the hydrophobic tail extending into the non-polar phase and the polar head group directed toward the aqueous phase [27] [28].

Surface tension reduction capability is moderate compared to conventional surfactants, reflecting the relatively weak polar character of the chloroformate group compared to more hydrophilic head groups such as sulfates or ethoxylates [29] [30]. However, the compound demonstrates measurable interfacial activity at oil-water interfaces, with the ability to reduce interfacial tension through molecular alignment at the interface [24] [27].

The critical micelle concentration is estimated to be in the low micromolar range, typical for long-chain amphiphilic molecules with moderate polar head groups [25] [26]. At concentrations above this threshold, octadecyl chloroformate molecules aggregate to form micelles or other organized structures, with the hydrophobic chains clustering together and the polar groups oriented toward the aqueous environment [31] [32].

Interfacial activity measurements using pendant drop techniques have shown that long-chain chloroformate derivatives can produce measurable reductions in interfacial tension at chlorobenzene-water interfaces [24]. The degree of surface activity depends on the balance between hydrophobic and hydrophilic components, with octadecyl chloroformate falling into the category of moderately active interfacial agents [28] [33].

Table 4: Surface Activity Characteristics

| Property | Value/Description | Significance |

|---|---|---|

| Molecular Structure Type | Amphiphilic molecule | Potential surfactant properties |

| Hydrophilic Head Group | Chloroformate ester (-OCOCl) | Reactive polar head |

| Hydrophobic Tail Length | C₁₈ alkyl chain | Long hydrophobic segment |

| Amphiphilic Character | Moderate | Balance of polar/non-polar regions |

| Critical Micelle Concentration (estimated) | Low (μM range) | Low concentration needed for effects |

| Surface Tension Reduction Capability | Moderate | Can lower interfacial tension |

| Interfacial Activity | Present at oil-water interfaces | Concentrates at interfaces |

| Self-Assembly Behavior | Expected aggregation in solution | May form micelles or aggregates |

The interfacial properties of octadecyl chloroformate have practical implications for its use in surface modification applications, particularly in the preparation of hydrophobic surfaces and the modification of substrate materials [34] [35]. The compound can form monolayers at interfaces, potentially providing controlled surface properties through its reactive chloroformate functionality combined with the hydrophobic character of the alkyl chain [25] [36].